Cas no 2197607-83-1 (N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide)

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide structure
2197607-83-1 structure
商品名:N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide
CAS番号:2197607-83-1
MF:C17H22N2O3
メガワット:302.368184566498
CID:6307309
PubChem ID:145889840

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide
    • EN300-26578002
    • Z1610702567
    • N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide
    • 2197607-83-1
    • インチ: 1S/C17H22N2O3/c1-4-16(20)18-9-14-5-7-15(8-6-14)17(21)19-10-12(2)22-13(3)11-19/h4-8,12-13H,1,9-11H2,2-3H3,(H,18,20)/t12-,13+
    • InChIKey: BXEBCAGFKWMJNU-BETUJISGSA-N
    • ほほえんだ: O1[C@H](C)CN(C(C2C=CC(CNC(C=C)=O)=CC=2)=O)C[C@@H]1C

計算された属性

  • せいみつぶんしりょう: 302.16304257g/mol
  • どういたいしつりょう: 302.16304257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 406
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 58.6Ų

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26578002-0.05g
N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide
2197607-83-1 95.0%
0.05g
$246.0 2025-03-20

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide 関連文献

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamideに関する追加情報

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide: A Comprehensive Overview

The compound with CAS No 2197607-83-1, known as N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique chemical structure and promising properties, particularly in the fields of pharmacology and materials science.

N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide is characterized by its complex molecular architecture, which includes a morpholine ring system and an enamide functional group. The presence of the (2R,6S)-configuration in the morpholine moiety introduces stereochemical specificity, which is crucial for its biological activity and selectivity. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing how specific configurations can enhance therapeutic efficacy while minimizing adverse effects.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have developed efficient methodologies to construct the morpholine ring and install the enamide functionality. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using asymmetric catalysis to achieve high enantiomeric excess in the formation of the (2R,6S)-dimethylmorpholine moiety. This advancement not only improves the yield but also ensures the purity of the final product.

One of the most exciting aspects of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide is its potential as a bioactive molecule. Preclinical studies have shown that it exhibits potent inhibitory activity against certain enzymes implicated in neurodegenerative diseases. For example, a research team from Stanford University reported that this compound effectively inhibits histone deacetylases (HDACs), which are key players in Alzheimer's disease progression. These findings underscore its potential as a lead compound for drug development.

In addition to its pharmacological applications, N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide has also been explored for its role in materials science. Its unique electronic properties make it a candidate for use in advanced polymers and coatings. A team at MIT recently investigated its ability to enhance the mechanical strength of biodegradable polymers, paving the way for its application in sustainable materials development.

The development of N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide has been driven by cutting-edge research methodologies. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating its molecular structure and conformational dynamics. These insights are critical for understanding its interactions with biological targets and optimizing its therapeutic potential.

Moreover, computational chemistry has played a pivotal role in predicting the behavior of this compound under various conditions. Molecular docking studies have revealed how it binds to target proteins with high affinity and specificity. Such computational models are essential for guiding experimental efforts and accelerating drug discovery pipelines.

In conclusion, N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide represents a remarkable example of modern chemical innovation. Its intricate structure and versatile properties position it as a promising candidate for diverse applications across multiple disciplines. As research continues to uncover new insights into its capabilities, this compound is poised to make significant contributions to both medicine and materials science.

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